Rivaroxaban Diamide is a compound related to the well-known anticoagulant Rivaroxaban, which is primarily used to prevent and treat thromboembolic disorders. This compound serves as a reference substance for the analysis and quality control of Rivaroxaban, specifically in monitoring impurities. The molecular formula of Rivaroxaban Diamide is with a molecular weight of 610.5 g/mol .
The synthesis of Rivaroxaban Diamide involves several key steps:
The molecular structure of Rivaroxaban Diamide can be represented as follows:
The structure includes multiple functional groups typical of amides and incorporates chlorine and sulfur atoms, which are significant for its biological activity .
The structural formula can be deduced from its synthesis pathway, indicating a complex arrangement that contributes to its interaction with biological targets.
The chemical reactions involved in the synthesis of Rivaroxaban Diamide include:
These reactions are crucial for constructing the final compound while ensuring that impurities are minimized .
Each reaction step requires careful monitoring of temperature and reaction time to optimize yield and purity. For instance, maintaining low temperatures during certain steps prevents unwanted side reactions .
Rivaroxaban acts as a direct inhibitor of Factor Xa, which is essential in the coagulation cascade leading to thrombin formation and subsequent fibrin clot formation. By inhibiting this factor, Rivaroxaban Diamide can effectively reduce thrombus formation.
Pharmacokinetic studies indicate that Rivaroxaban achieves peak plasma concentrations within 2-4 hours post-administration, with high oral bioavailability (80-100%). The compound's effects correlate closely with plasma concentration levels, making it effective in clinical settings .
Relevant analytical methods such as High-Performance Liquid Chromatography have been validated for assessing the purity and concentration of Rivaroxaban Diamide in formulations .
Rivaroxaban Diamide serves primarily as a reference substance in pharmaceutical research and quality control laboratories. It is utilized for:
Amide bond formation is pivotal in constructing rivaroxaban diamide derivatives. This process typically involves coupling the 5-chlorothiophene-2-carboxylic acid moiety with the chiral diaminooxazolidinone intermediate. Key mechanistic aspects include:
Table 1: Optimization of Amidation Reaction Parameters
Parameter | Standard Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Temperature | 25°C | -10°C to 0°C | ↑ 92% → 98% |
Base | Pyridine | Triethylamine | ↑ 85% → 95% |
Solvent | Dichloromethane | Tetrahydrofuran | ↑ 88% → 94% |
Acid Chloride Equiv. | 1.0 | 1.2 | ↑ 90% → 96% |
The (5S)-5-aminomethyl-3-(4-(3-oxomorpholino)phenyl)oxazolidin-2-one core requires enantioselective synthesis to ensure biological activity. The R-enantiomer exhibits 3,285-fold lower Factor Xa inhibition (IC50 = 2,300 nM) versus the S-enantiomer (IC50 = 0.7 nM), necessitating precise chirality control [2] [10]. Key strategies include:
Table 2: Catalyst Performance in Asymmetric Henry Reaction
Catalyst System | Temperature (°C) | Yield (%) | ee (%) | Configuration |
---|---|---|---|---|
Cu(II)/R,R-Ph-BOX (Ligand IV) | 6 | 62 | 89 | R |
Cu(II)/Imidazolidinone (Ligand Ia) | 6 | 72 | 88 | R |
Cu(II)/S,S-Ph-BOX (Ligand VI) | 20 | 78 | 80 | S |
Rivaroxaban diamide derivatives exhibit solvent-dependent polymorphism, impacting solubility and bioavailability. Crystallization dynamics involve:
Table 3: Solvent Effects on Rivaroxaban Diamide Crystallization
Solvent System | Dominant Polymorph | Solubility (μg/mL) | IDR (mg/cm²/min) |
---|---|---|---|
Water/Ethanol (1:1) | Form I | 32.5 ± 1.8 | 0.14 ± 0.02 |
Acetonitrile/Water (3:1) | Form II | 68.9 ± 3.2 | 0.29 ± 0.03 |
ASD-Soluplus® | Amorphous | 121.7 ± 5.6 | 0.51 ± 0.05 |
Cocrystal (RIV-DBA) | Novel | 89.4 ± 4.1 | 0.32 ± 0.04 |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: